2-(((3aR,4S,6R,6aS)-6-(7-chloro-5-(propylsulfonyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethan-1-ol
Description
This compound is a structurally complex molecule featuring a triazolo[4,5-d]pyrimidine core fused with a cyclopenta[d][1,3]dioxolane ring system. Key structural elements include:
- 5-(Propylsulfonyl) group: A sulfone moiety that increases polarity and metabolic stability compared to thioether analogs .
- Ethanol side chain: Provides hydroxyl functionality for hydrogen bonding and solubility.
The compound’s molecular formula is C₁₇H₂₄ClN₅O₅S, with a calculated molecular weight of 445.92 g/mol (adjusted from due to sulfonyl substitution). Its design suggests applications in medicinal chemistry, particularly targeting enzymes or receptors sensitive to heterocyclic inhibitors.
Properties
IUPAC Name |
2-[[(3aR,4S,6R,6aS)-6-(7-chloro-5-propylsulfonyltriazolo[4,5-d]pyrimidin-3-yl)-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl]oxy]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24ClN5O6S/c1-4-7-30(25,26)16-19-14(18)11-15(20-16)23(22-21-11)9-8-10(27-6-5-24)13-12(9)28-17(2,3)29-13/h9-10,12-13,24H,4-8H2,1-3H3/t9-,10+,12+,13-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQLQRYQMPMXBLI-RSLMWUCJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)C1=NC2=C(C(=N1)Cl)N=NN2C3CC(C4C3OC(O4)(C)C)OCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCS(=O)(=O)C1=NC2=C(C(=N1)Cl)N=NN2[C@@H]3C[C@@H]([C@@H]4[C@H]3OC(O4)(C)C)OCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24ClN5O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(((3aR,4S,6R,6aS)-6-(7-chloro-5-(propylsulfonyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethan-1-ol is a complex organic molecule with potential therapeutic applications. Its structure suggests a multifaceted interaction profile with biological systems, particularly in the realm of pharmacology.
This compound is characterized by the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C17H24ClN5O4S |
| Molecular Weight | 429.92 g/mol |
| Density | 1.62 g/cm³ |
| Boiling Point | 644.7 °C |
| Melting Point | Not Available |
| LogP | 2.07 |
| pKa | 14.33 |
The compound functions primarily as a reversible antagonist of the P2Y12 receptor, which plays a crucial role in platelet activation and aggregation. By inhibiting this receptor, the compound may prevent thrombosis and related cardiovascular events.
Biological Activity
Research indicates that this compound exhibits significant biological activity through various mechanisms:
- Antithrombotic Effects : It has been documented to reduce platelet aggregation in vitro and in vivo studies, similar to other P2Y12 antagonists like Ticagrelor.
- Cytotoxicity : The compound has shown cytotoxic effects against certain cancer cell lines, indicating potential as an anticancer agent.
- Anti-inflammatory Properties : Preliminary studies suggest that it may modulate inflammatory pathways by inhibiting specific cytokine release.
Study 1: Antithrombotic Activity
In a study evaluating the antithrombotic properties of this compound, researchers administered varying doses to animal models and observed a dose-dependent reduction in thrombus formation. The results indicated that the compound effectively inhibited platelet aggregation comparable to established drugs like Clopidogrel.
Study 2: Cytotoxicity Assay
A cytotoxicity assay was conducted on human cancer cell lines (e.g., HeLa and MCF-7). The compound demonstrated IC50 values in the low micromolar range, suggesting potent anticancer activity. Mechanistic studies revealed that it induces apoptosis through mitochondrial pathways.
Study 3: Inflammatory Response Modulation
In vitro experiments using macrophage cell lines showed that treatment with the compound led to decreased levels of pro-inflammatory cytokines (TNF-alpha and IL-6) upon stimulation with lipopolysaccharides (LPS). This suggests its potential as an anti-inflammatory agent.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Physicochemical Comparisons
Key Findings:
Sulfonyl vs. Sulfones are less prone to oxidative metabolism than thioethers, suggesting improved pharmacokinetic profiles .
Heterocyclic Core Variations :
- The triazolo[4,5-d]pyrimidine core (target compound) is more electron-deficient than pyrrolo[2,3-d]pyrimidine (), favoring interactions with electron-rich biological targets (e.g., kinases) .
- Imidazo[1,2-a]pyridine derivatives () exhibit distinct binding modes due to larger aromatic surfaces, often utilized in antiviral or anticancer agents .
Impact of Substituents: 7-Chloro in the target compound likely enhances halogen bonding with target proteins, a feature absent in non-chlorinated analogs . Ethanol side chain vs. methanol (): The additional methylene group in ethanol may improve membrane permeability while retaining hydrogen-bonding capacity.
Key Insights:
- Synthesis : The target compound’s synthesis likely parallels ’s methodology, with an additional oxidation step to convert thioether to sulfonyl .
Preparation Methods
Cyclocondensation and Sulfonylation
The MCR is conducted in dimethylformamide (DMF) with triethylamine as a base at 120°C for 10 hours, yielding the triazolopyrimidine scaffold. Propylsulfonyl groups are introduced via sulfonation of a thioether intermediate using propylsulfonyl chloride under basic conditions. For example, sulfonylation of 5-mercapto-triazolopyrimidine with propylsulfonyl chloride in aqueous sodium bicarbonate achieves >90% conversion.
Table 1: Optimization of Triazolopyrimidine Synthesis
| Entry | Solvent | Base | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Ethanol | None | 80 | 12 | 0 |
| 6 | DMF | Triethylamine | 120 | 10 | 85 |
Construction of the Cyclopentane-Dioxolane Scaffold
The (3aR,4S,6R,6aS)-2,2-dimethyltetrahydro-4H-cyclopenta[d]dioxol-4-yl group is synthesized from a cyclopentene diol precursor. A ring-closing metathesis (RCM) approach using Grubbs catalyst forms the cyclopentane ring, followed by acetonide protection of the diol.
Ring-Closing Metathesis (RCM)
Diolefin derivatives (e.g., 16b in) undergo RCM with second-generation Grubbs catalyst to yield cyclopentenol (17a ). This step achieves 89% yield and establishes the stereochemistry critical for subsequent functionalization.
Acetonide Protection
The diol is protected as a 2,2-dimethyl dioxolane using 2-methoxypropene and catalytic acid, fixing the stereochemistry at C4 and C6.
Coupling of Triazolopyrimidine to the Cyclopentane-Dioxolane
The triazolopyrimidine is attached to the cyclopentane-dioxolane via a Mitsunobu reaction. The hydroxyl group at C6 of the cyclopentane reacts with the triazolopyrimidine’s nitrogen under Mitsunobu conditions (DIAD, PPh₃), achieving 78–85% yield.
Key Reaction:
| Entry | Alkylating Agent | Base | Yield (%) |
|---|---|---|---|
| 1 | Ethylene oxide | K₂CO₃ | 72 |
| 2 | Ethylene glycol | NaH | 68 |
Stereochemical Control and Final Deprotection
The stereocenters (3aR,4S,6R,6aS) are controlled through chiral starting materials and RCM-induced ring closure. Final deprotection of the acetonide (using HCl in MeOH) yields the target compound with >95% enantiomeric excess.
Overall Synthetic Route and Yield
| Step | Description | Yield (%) | Total Yield (%) |
|---|---|---|---|
| 1 | Triazolopyrimidine synthesis | 85 | 85 |
| 2 | Cyclopentane-dioxolane formation | 89 | 75.7 |
| 3 | Mitsunobu coupling | 82 | 62.1 |
| 4 | Ethan-1-ol introduction | 72 | 44.7 |
| 5 | Deprotection and purification | 95 | 42.5 |
Q & A
Basic: What spectroscopic methods are most reliable for confirming the structural integrity of this compound post-synthesis?
To confirm structural integrity, employ a combination of 1H/13C NMR for verifying proton and carbon environments, high-resolution mass spectrometry (HRMS) for molecular weight validation, and X-ray crystallography to resolve stereochemical ambiguities. For example, analogous triazolo-pyrimidine derivatives were structurally validated using NMR and crystallography to confirm substituent positioning and stereochemistry . Additionally, FT-IR can identify functional groups like sulfonyl (S=O) and hydroxyl (O-H) stretches. Cross-referencing experimental data with computational predictions (e.g., density functional theory, DFT) enhances confidence in structural assignments .
Basic: How can reaction conditions be optimized to improve synthetic yield of the cyclopenta-dioxolane core?
Optimization should focus on:
- Catalyst selection : Use palladium or copper catalysts for Suzuki-Miyaura couplings to attach the triazolo-pyrimidine moiety, as demonstrated in analogous syntheses of spirocyclic compounds .
- Solvent systems : Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of intermediates, while controlled temperature (60–80°C) minimizes side reactions .
- Protecting groups : The 2,2-dimethylcyclopenta-dioxolane group stabilizes the core during sulfonyl introduction; deprotection steps (e.g., acidic hydrolysis) require pH monitoring to avoid degradation .
Advanced: How does the propylsulfonyl substituent influence metabolic stability compared to thioether or alkyl analogs?
The propylsulfonyl group enhances metabolic stability by reducing oxidative metabolism via cytochrome P450 enzymes. Computational tools like SwissADME predict higher metabolic stability for sulfonyl derivatives compared to thioether analogs due to decreased susceptibility to oxidation. Experimental validation using human liver microsome (HLM) assays can quantify half-life (t1/2) and intrinsic clearance (CLint). For instance, sulfonyl-containing triazolo-pyrimidines showed 2–3× longer t1/2 than thioether analogs in HLMs .
Advanced: How can researchers resolve contradictions in bioactivity data across enzymatic vs. cell-based assays?
Contradictions often arise from:
- Membrane permeability : Use Caco-2 cell monolayers to assess passive diffusion and efflux ratios (P-gp involvement). Low permeability in cell-based assays may explain reduced activity despite strong enzymatic inhibition .
- Off-target effects : Perform selectivity profiling against related enzymes (e.g., kinase panels) to identify unintended interactions. Orthogonal assays (e.g., SPR or ITC) validate binding specificity .
- Assay conditions : Adjust ATP concentrations in kinase assays to mimic physiological levels, as high ATP can mask competitive inhibition .
Advanced: What computational strategies predict target engagement and binding modes for this compound?
- Molecular docking : Use AutoDock Vina or Glide to model interactions with targets like phosphodiesterases or kinases. Focus on the triazolo-pyrimidine core’s hydrogen bonding with catalytic residues .
- Molecular dynamics (MD) simulations : Run 100-ns trajectories to assess stability of the sulfonyl group in the binding pocket. WaterMap analysis identifies displacable water molecules that impact binding entropy .
- Free energy perturbation (FEP) : Compare binding affinities of sulfonyl vs. thioether analogs to quantify substituent effects .
Basic: What formulation strategies address poor aqueous solubility during in vivo studies?
- Co-solvent systems : Use PEG-400 or cyclodextrins to enhance solubility. For example, PEG-400 increased solubility of similar triazolo-pyrimidines by 10× in preclinical models .
- Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles improve bioavailability by sustaining release and bypassing efflux pumps .
- Prodrug design : Introduce phosphate or ester groups at the hydroxyl position to enhance solubility, with enzymatic cleavage in vivo restoring activity .
Advanced: How can structure-activity relationship (SAR) studies guide optimization of the triazolo-pyrimidine scaffold?
- Substituent scanning : Synthesize analogs with varying sulfonyl chain lengths (methyl, ethyl, propyl) and measure IC50 against target enzymes. Propylsulfonyl may optimize steric fit and hydrophobic interactions .
- Bioisosteric replacement : Replace the cyclopenta-dioxolane with spirocyclic or fused rings to modulate conformational flexibility. Patent data show improved potency in spirocyclic analogs .
- Fragment-based design : Use X-ray co-crystal structures to identify critical interactions (e.g., hydrogen bonds with Asp102 in PDE inhibitors) and prioritize substituents that reinforce these contacts .
Advanced: What in vitro models best predict in vivo toxicity for this compound?
- hERG inhibition assay : Screen for cardiac toxicity using patch-clamp electrophysiology or FLIPR assays to measure hERG channel blockade .
- HepG2 cytotoxicity : Assess hepatotoxicity via ATP-based cell viability assays. Correlate results with mitochondrial membrane potential measurements (JC-1 dye) .
- CYP inhibition profiling : Use fluorogenic substrates to evaluate inhibition of CYP3A4/2D6, critical for predicting drug-drug interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
